molecular formula C14H12N4 B4258324 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine

Cat. No.: B4258324
M. Wt: 236.27 g/mol
InChI Key: KHEKBBUKIKXDNY-UHFFFAOYSA-N
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Description

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the pyrazole and pyridazine moieties in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-5-6-13(18-16-10)11-3-2-4-12(9-11)14-7-8-15-17-14/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKBBUKIKXDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(1H-pyrazol-5-yl)benzaldehyde with hydrazine derivatives to form the pyrazole ring, followed by cyclization with a suitable dicarbonyl compound to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of 3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine lies in its combined structural features of both pyrazole and pyridazine rings. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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